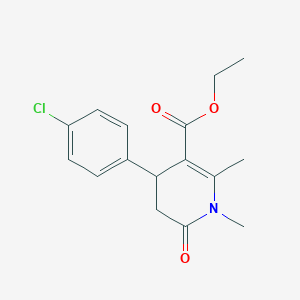
Ethyl 4-(4-chlorophenyl)-1,2-dimethyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(4-chlorophenyl)-1,2-dimethyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C16H18ClNO3 and its molecular weight is 307.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 4-(4-chlorophenyl)-1,2-dimethyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (commonly referred to as compound 1) is a member of the tetrahydropyridine class of compounds, which have garnered attention for their diverse biological activities. This article presents a comprehensive overview of the biological activity of compound 1, including its pharmacological properties and potential therapeutic applications.
- Molecular Formula : C15H17ClN2O3
- Molecular Weight : 308.76 g/mol
- CAS Number : 302821-62-1
Compound 1 exhibits a range of biological activities primarily attributed to its ability to interact with various biochemical pathways. The following mechanisms have been identified:
- Antioxidant Activity : Compounds similar to tetrahydropyridines have shown significant antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial for preventing cellular damage and may contribute to the compound's overall therapeutic potential .
- Antimicrobial Activity : Research indicates that derivatives of tetrahydropyridines possess antimicrobial properties against various pathogens. The presence of the chlorophenyl group enhances this activity by increasing lipophilicity and facilitating membrane penetration .
- Antitumor Effects : Preliminary studies suggest that compound 1 may exhibit cytotoxic effects against cancer cell lines. The mechanism involves the induction of apoptosis in tumor cells, likely mediated through the activation of caspase pathways .
In Vitro Studies
In vitro assays have demonstrated that compound 1 has significant cytotoxic effects on several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 20 µM, indicating potent activity compared to standard chemotherapeutic agents .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis via caspase activation |
| A549 | 12 | Cell cycle arrest and apoptosis |
Structure-Activity Relationship (SAR)
The biological activity of compound 1 has been closely linked to its structural features. Modifications in the substituents on the tetrahydropyridine ring significantly influence its potency:
- Chlorophenyl Substitution : Enhances lipophilicity and biological activity.
- Dimethyl Groups : Contribute to increased electron density, improving interaction with biological targets.
Case Studies
Case Study 1: Antitumor Activity
A study conducted on MCF-7 cells demonstrated that treatment with compound 1 led to increased expression of p53 and activation of apoptotic pathways. Western blot analysis indicated that caspase-3 was cleaved in response to treatment, confirming the induction of apoptosis .
Case Study 2: Antimicrobial Efficacy
In a separate investigation, compound 1 exhibited effective antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 8 µg/mL for S. aureus, highlighting its potential as an antimicrobial agent .
特性
IUPAC Name |
ethyl 4-(4-chlorophenyl)-1,6-dimethyl-2-oxo-3,4-dihydropyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3/c1-4-21-16(20)15-10(2)18(3)14(19)9-13(15)11-5-7-12(17)8-6-11/h5-8,13H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXWPCVIHBTGQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)CC1C2=CC=C(C=C2)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














